molecular formula C22H32ClNO12 B13864284 Baclofen Lactose Adduct

Baclofen Lactose Adduct

Cat. No.: B13864284
M. Wt: 537.9 g/mol
InChI Key: WBZRQONJJTWMHV-GPYUCXTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Baclofen Lactose Adduct is a compound formed through the Maillard reaction between baclofen and lactose. Baclofen is a gamma-aminobutyric acid (GABA) agonist used primarily as a muscle relaxant, while lactose is a disaccharide sugar commonly found in milk. The Maillard reaction, named after Louis Maillard, involves the reaction between amino acids and reducing sugars, leading to the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Baclofen Lactose Adduct is prepared by dissolving baclofen and lactose monohydrate in a borate buffer solution. Specifically, 0.5 grams of baclofen and 2.5 grams of lactose monohydrate are dissolved in 50 milliliters of United States Pharmacopoeia (USP) borate buffer (0.1 M, pH = 9.2) with the aid of stirring and ultrasound . The mixture is then heated in an oven at 90°C for 24 to 72 hours .

Industrial Production Methods

Industrial production of the this compound would likely involve scaling up the laboratory preparation method. This would include precise control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) and mass spectrometry would be essential for monitoring the reaction and confirming the formation of the adduct .

Chemical Reactions Analysis

Types of Reactions

The Baclofen Lactose Adduct primarily undergoes Maillard-type reactions. These reactions can be divided into three stages:

    Sugar-Amine Condensation and Amadori Rearrangement: Initial condensation between the amino group of baclofen and the reducing end of lactose, followed by rearrangement to form Amadori products.

    Sugar Dehydration and Fragmentation: Dehydration and fragmentation of the sugar moiety, often at high temperatures.

    Formation of Heterocyclic Nitrogen Compounds: Formation of complex nitrogen-containing compounds, leading to browning.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include early-stage Maillard reaction condensation products (ESMRP) and imine bonds, as confirmed by FTIR analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The Baclofen Lactose Adduct is unique due to its formation through the Maillard reaction, which is not commonly observed with other pharmaceutical compounds. This adduct provides valuable insights into the stability and compatibility of baclofen in the presence of lactose, which is essential for pharmaceutical formulations .

Properties

Molecular Formula

C22H32ClNO12

Molecular Weight

537.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]butanoic acid

InChI

InChI=1S/C22H32ClNO12/c23-11-3-1-9(2-4-11)10(5-14(27)28)6-24-21-18(32)17(31)20(13(8-26)34-21)36-22-19(33)16(30)15(29)12(7-25)35-22/h1-4,10,12-13,15-22,24-26,29-33H,5-8H2,(H,27,28)/t10?,12-,13-,15+,16+,17-,18-,19-,20-,21?,22+/m1/s1

InChI Key

WBZRQONJJTWMHV-GPYUCXTASA-N

Isomeric SMILES

C1=CC(=CC=C1C(CC(=O)O)CNC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CNC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)Cl

Origin of Product

United States

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